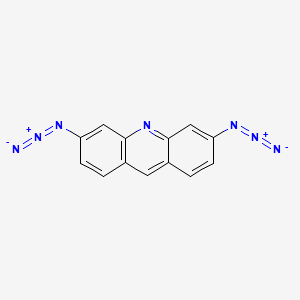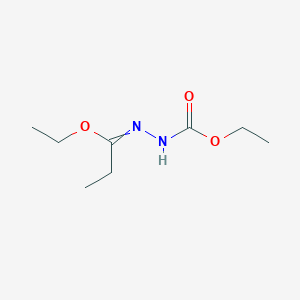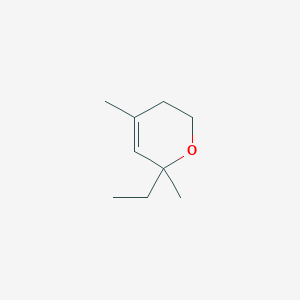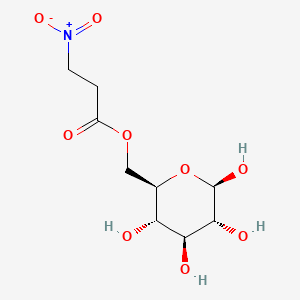
3,6-Diazidoacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diazidoacridine is an organic compound that belongs to the acridine family. Acridines are nitrogen-containing heterocycles known for their planar structures and significant biological activities. This compound is characterized by the presence of azido groups at the 3 and 6 positions of the acridine ring, making it a unique and reactive molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazidoacridine typically involves the introduction of azido groups into the acridine framework. One common method is the diazotization of 3,6-diaminoacridine followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido groups .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the explosive nature of azido compounds.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Diazidoacridine undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, organic solvents.
Reduction: Hydrogen gas, palladium on carbon.
Cycloaddition: Copper(I) catalysts, organic solvents.
Major Products:
Substitution: Various substituted acridines.
Reduction: 3,6-Diaminoacridine.
Cycloaddition: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Diazidoacridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other acridine derivatives and triazole compounds.
Wirkmechanismus
The primary mechanism of action of 3,6-Diazidoacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA unwinding and replication .
Vergleich Mit ähnlichen Verbindungen
3,6-Diaminoacridine: Similar structure but with amino groups instead of azido groups.
Acridine Orange: A derivative used as a fluorescent dye and DNA intercalator.
Proflavine: Another acridine derivative with antibacterial properties.
Uniqueness: 3,6-Diazidoacridine is unique due to the presence of azido groups, which impart distinct reactivity and potential for further functionalization.
Eigenschaften
CAS-Nummer |
57459-61-7 |
|---|---|
Molekularformel |
C13H7N7 |
Molekulargewicht |
261.24 g/mol |
IUPAC-Name |
3,6-diazidoacridine |
InChI |
InChI=1S/C13H7N7/c14-19-17-10-3-1-8-5-9-2-4-11(18-20-15)7-13(9)16-12(8)6-10/h1-7H |
InChI-Schlüssel |
JYWZKINPFVKDMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzene, 1-chloro-4-[(1-methylethylidene)cyclopropyl]-](/img/structure/B14614624.png)


![Methyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14614637.png)
![4-Butylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14614641.png)

![3-[Methyl(nitro)amino]propanoic acid](/img/structure/B14614669.png)

![1-[2-(4-Bromophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B14614675.png)
